molecular formula C11H18O4 B15352077 Methyl 2-(4-Acetoxycyclohexyl)acetate

Methyl 2-(4-Acetoxycyclohexyl)acetate

Cat. No.: B15352077
M. Wt: 214.26 g/mol
InChI Key: PPPZRZXJPZKTPI-UHFFFAOYSA-N
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Description

Methyl 2-(4-Acetoxycyclohexyl)acetate: is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol. It is an intermediate used in the synthesis of various chemical compounds, including antimalarial agents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanol or cyclohexanone as the starting material.

  • Acetylation: The cyclohexanol undergoes acetylation to form 4-acetoxycyclohexanol.

  • Esterification: The resulting 4-acetoxycyclohexanol is then esterified with methanol in the presence of an acid catalyst to produce this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in a batch process where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

  • Continuous Process: Some industrial setups may use a continuous process for large-scale production, ensuring a steady supply of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and aldehydes.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various functionalized cyclohexanes.

Scientific Research Applications

Chemistry: Methyl 2-(4-Acetoxycyclohexyl)acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in biological studies to understand the metabolism and biological activity of related compounds. Medicine: The compound is an intermediate in the synthesis of antimalarial drugs, such as Arterolane p-Toluenesulfonic Acid. Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-Acetoxycyclohexyl)acetate exerts its effects depends on its specific application. For example, in the synthesis of antimalarial drugs, it may act as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved would be specific to the final drug product.

Comparison with Similar Compounds

  • Methyl 2-(3-Acetoxycyclohexyl)acetate

  • Methyl 2-(2-Acetoxycyclohexyl)acetate

  • Methyl 2-(5-Acetoxycyclohexyl)acetate

Uniqueness: Methyl 2-(4-Acetoxycyclohexyl)acetate is unique due to its specific substitution pattern on the cyclohexane ring, which influences its reactivity and applications compared to its positional isomers.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-(4-acetyloxycyclohexyl)acetate

InChI

InChI=1S/C11H18O4/c1-8(12)15-10-5-3-9(4-6-10)7-11(13)14-2/h9-10H,3-7H2,1-2H3

InChI Key

PPPZRZXJPZKTPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(CC1)CC(=O)OC

Origin of Product

United States

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